(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
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Description
(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O7S2 and its molecular weight is 463.48. The purity is usually 95%.
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Biological Activity
(Z)-Methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented by the following chemical formula:
- Molecular Formula : C₁₅H₁₈N₄O₅S
- Molecular Weight : 366.39 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth and potentially induce apoptosis in cancer cells. The sulfonamide group in the structure is known for its antibacterial properties, while the thiazole moiety contributes to its anticancer effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of similar thiazole compounds showed enhanced antibacterial effects compared to conventional antibiotics such as ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL for the most active derivatives .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.004 | Enterobacter cloacae |
Compound B | 0.015 | Staphylococcus aureus |
Compound C | 0.008 | Bacillus cereus |
Compound D | 0.030 | Escherichia coli |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in certain cancer cell lines, likely through the activation of caspase pathways . Further research is needed to elucidate the exact mechanisms and efficacy in vivo.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazole derivatives against a panel of bacterial strains, including multidrug-resistant strains. The results indicated that compounds with similar structural motifs to this compound demonstrated superior antibacterial activity compared to traditional antibiotics .
- Case Study on Anticancer Properties : In a controlled laboratory setting, researchers tested the compound's effect on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potential for further development as an anticancer agent .
Properties
IUPAC Name |
methyl 4-[[3-(2-methoxy-2-oxoethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S2/c1-28-16(23)10-22-14-8-7-13(31(20,26)27)9-15(14)30-19(22)21-17(24)11-3-5-12(6-4-11)18(25)29-2/h3-9H,10H2,1-2H3,(H2,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGJTXHZLVZURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.